molecular formula C11H20F3NO2 B8058102 1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate CAS No. 712355-11-8

1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate

Cat. No.: B8058102
CAS No.: 712355-11-8
M. Wt: 255.28 g/mol
InChI Key: XHCDOFZBVYGCFK-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H20F3NO2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate can be synthesized through the reaction of 1-butyl-1-methylpyrrolidine with trifluoroacetic acid. The reaction typically involves mixing the two reactants in an appropriate solvent, such as dichloromethane, and heating the mixture under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives with different functional groups.

  • Substitution: Introduction of new functional groups leading to a variety of derivatives.

Scientific Research Applications

1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate has several applications in scientific research:

  • Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

  • Biology: The compound can be used in biological studies to investigate membrane permeability and ion transport.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interaction with biological membranes and ion channels. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, affecting ion transport and permeability. This mechanism is crucial in its applications in drug delivery and membrane studies.

Comparison with Similar Compounds

1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate is similar to other quaternary ammonium salts, such as:

  • Tetramethylammonium chloride (TMA Cl)

  • Tetraethylammonium bromide (TEA Br)

  • Hexadecyltrimethylammonium bromide (CTAB)

Uniqueness: What sets this compound apart is its specific structure and the presence of the trifluoroacetate anion, which imparts unique chemical and physical properties compared to other quaternary ammonium salts.

Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.C2HF3O2/c1-3-4-7-10(2)8-5-6-9-10;3-2(4,5)1(6)7/h3-9H2,1-2H3;(H,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCDOFZBVYGCFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712355-11-8
Record name NSC746788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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